TC14012 -

TC14012

Catalog Number: EVT-8043413
CAS Number:
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TC14012 was originally synthesized to explore the roles of C-X-C chemokine receptors in biological processes. It is classified as a chemokine receptor modulator, specifically targeting CXCR7 and CXCR4. The compound has been studied for its effects on cell migration, angiogenesis, and fibrosis, making it relevant in therapeutic contexts such as cancer treatment and tissue regeneration .

Synthesis Analysis

The synthesis of TC14012 involves several steps, typically starting from simpler amino acid precursors. One notable method includes:

  1. Dissolution: Three milligrams of acetylated TC14012 peptide is dissolved in dimethyl sulfoxide.
  2. Reaction with Fluoropropionate: A coupling agent, such as 4-nitrophenyl 2-fluoropropionate, is added along with diisopropylethylamine at room temperature for approximately 20 minutes.
  3. Quenching: The reaction is quenched with trifluoroacetic acid (TFA), followed by purification using semi-preparative high-performance liquid chromatography (HPLC).
  4. Yield: The final product is obtained as a white powder with yields typically around 56% .

Another method involves the use of N-succinimidyl 4-fluorobenzoate under similar conditions, yielding products with varying radiochemical purities .

Molecular Structure Analysis

The molecular structure of TC14012 can be characterized by its peptidomimetic nature, which allows it to interact effectively with its target receptors. The compound's molecular formula is C95H146FN34O21S2C_{95}H_{146}F_{N34}O_{21}S_{2}, with a calculated molecular weight of approximately 2182.0827 g/mol. Structural analysis indicates that TC14012 contains multiple functional groups that facilitate its binding to CXCR7 and CXCR4 receptors.

Key Structural Features

  • Peptide Backbone: Mimics natural peptides involved in chemokine signaling.
  • Fluorinated Groups: Enhance lipophilicity and stability against metabolic degradation.
  • Functional Modifications: Allow selective receptor targeting, crucial for its agonist/antagonist properties.
Chemical Reactions Analysis

TC14012 participates in various chemical reactions primarily involving receptor binding and signaling pathways:

  1. Receptor Activation: As a CXCR7 agonist, TC14012 activates downstream signaling pathways through β-arrestin recruitment, leading to cellular responses such as migration and angiogenesis.
  2. Inhibition of CXCR4: By antagonizing CXCR4, TC14012 can inhibit pathways that promote tumor growth and metastasis, making it a potential therapeutic agent in cancer treatment .

Technical Parameters

  • EC50 for CXCR7 Activation: Approximately 350 nM.
  • IC50 for CXCR4 Inhibition: Approximately 19.3 nM .
Mechanism of Action

The mechanism of action of TC14012 revolves around its dual role as an agonist for CXCR7 and an antagonist for CXCR4:

  • CXCR7 Agonism: Upon binding to CXCR7, TC14012 activates β-arrestin signaling pathways without engaging heterotrimeric G-proteins, leading to effects such as enhanced cell migration and improved vascular regeneration.
  • CXCR4 Antagonism: By inhibiting CXCR4, TC14012 disrupts signals that would otherwise promote tumor cell proliferation and survival, thus potentially enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis

TC14012 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Enhanced stability due to fluorination and peptidomimetic modifications.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within standard ranges for similar compounds.

Relevant Data

  • Molecular Weight: Approximately 2182 g/mol.
  • Purity Levels: Radiochemical purities often exceed 95% post-synthesis .
Applications

The applications of TC14012 are diverse, primarily focusing on:

  1. Oncology: As an anti-cancer agent due to its ability to inhibit tumor growth through CXCR4 antagonism.
  2. Regenerative Medicine: Enhancing the therapeutic effects of stem cells by promoting their migration and engraftment in damaged tissues, particularly in liver fibrosis models .
  3. Cardiovascular Research: Investigating its protective effects against myocardial infarction by promoting angiogenesis through CXCR7 activation .
Molecular Pharmacology of TC14012

Receptor Specificity and Dual Targeting Mechanisms

Antagonistic Activity on CXCR4: Inverse Agonism and Competitive Inhibition

TC14012 functions as a potent peptidomimetic inverse agonist of CXCR4, suppressing constitutive receptor signaling even in the absence of its endogenous ligand CXCL12. This inverse agonism is achieved through competitive displacement of CXCL12, with TC14012 exhibiting high-affinity binding (IC₅₀ ≈ 2.5–10 nM) to CXCR4’s transmembrane domains [1] [10]. The compound effectively blocks CXCR4-mediated G-protein activation, calcium flux, and cell migration, positioning it as a strategic inhibitor of CXCR4-dependent pathological processes like cancer metastasis and HIV entry [5] [8].

Agonistic Activity on CXCR7: β-Arrestin Recruitment and Signal Transduction

Contrasting its CXCR4 antagonism, TC14012 acts as a potent agonist for CXCR7 (ACKR3), triggering robust β-arrestin 2 recruitment with an EC₅₀ of 350 nM. This efficacy approaches that of endogenous CXCL12 (EC₅₀ = 30 nM) and vastly exceeds other CXCR4 antagonists like AMD3100 (EC₅₀ = 140 μM) [1] [3]. TC14012’s engagement with CXCR7 does not activate Gαi-mediated pathways but initiates unique signaling cascades via β-arrestin scaffolding, leading to cellular responses distinct from CXCR4 modulation [1] [9].

Table 1: Pharmacological Profile of TC14012 at CXCR4 and CXCR7

ReceptorActivity TypeKey ParameterValueFunctional Consequence
CXCR4Inverse agonismIC₅₀ vs. CXCL12~10 nMBlocks Ca²⁺ flux, chemotaxis
CXCR7AgonismEC₅₀ (β-arrestin)350 nMInduces β-arrestin recruitment, Erk activation

Structural Determinants of Receptor Selectivity

Role of CXCR4/CXCR7 Transmembrane Domains in Ligand Binding

The dual receptor targeting of TC14012 is governed by divergent structural features within CXCR4 and CXCR7 transmembrane (TM) domains:

  • CXCR4 binding specificity: Photolabeling studies identify TM4 (particularly residues Asp¹⁷¹ and Asp²⁶²) as critical for TC14012 docking. These residues form electrostatic interactions with the peptide’s arginine-rich motifs [10].
  • CXCR7 activation mechanism: Chimeric receptor studies reveal that TC14012 agonism requires the 7TM core of CXCR7 (TM helices I–VII and connecting loops). Swapping CXCR7’s core into CXCR4 confers β-arrestin recruitment by TC14012, demonstrating core-dependent signaling [1] [3].

Impact of C-Terminal Receptor Domains on Functional Outcomes

The C-terminal domains of CXCR4 and CXCR7 modulate signal duration and regulatory outcomes:

  • CXCR4 C-terminus: When fused to CXCR7’s core, it induces constitutive β-arrestin binding even without ligand stimulation, suggesting inherent regulatory properties [1].
  • CXCR7 C-terminus: Its replacement with CXCR4’s tail does not impair TC14012-mediated β-arrestin recruitment but alters receptor internalization kinetics and Erk phosphorylation dynamics [1] [6]. This highlights the C-terminus as a tuner of signal duration rather than an initiator of β-arrestin engagement.

Signal Transduction Pathways Modulated by TC14012

β-Arrestin-Dependent Erk 1/2 Activation via CXCR7

TC14012 selectively activates extracellular signal-regulated kinases 1/2 (Erk 1/2) in CXCR7-expressing systems (e.g., U373 glioma cells, neonatal cardiomyocytes) via β-arrestin scaffolding. This signaling exhibits distinct kinetics:

  • Delayed onset: Peak phosphorylation occurs at 5–10 minutes post-stimulation (vs. 2–5 min for G-protein-driven Erk) [1] [4] [7].
  • Sustained duration: Activity persists for >30 minutes, contrasting the transient Erk activation by canonical G-protein-coupled receptors [4] [7].
  • Functional impact: In myocardial infarction models, TC14012-induced CXCR7/β-arrestin/Erk signaling enhances cardiomyocyte survival and attenuates ventricular remodeling [7].

Table 2: Kinetics of TC14012-Induced Erk 1/2 Activation via CXCR7

Cell TypePeak Erk PhosphorylationDurationInhibitor SensitivityBiological Outcome
U373 glioma10 min>30 minBarbadin (β-arrestin blocker)Cell proliferation
Cardiomyocytes10 minSustainedPertussis toxin-insensitiveCardioprotection

G-Protein-Independent Signaling in CXCR7-Expressing Systems

TC14012’s engagement of CXCR7 exclusively utilizes β-arrestin-mediated pathways without detectable Gαi coupling:

  • No G-protein activation: TC14012 fails to induce calcium mobilization, cAMP modulation, or GTPγS incorporation in CXCR7-expressing cells [1] [9].
  • Downstream effectors: Beyond Erk, β-arrestin recruitment by TC14012 triggers:
  • RIPK3/MLKL phosphorylation cascade inhibition, blocking endothelial necroptosis induced by tumor cells [2].
  • Transcriptional reprogramming in macrophages, shifting CXCL12 responses toward pro-inflammatory p38/JNK pathways [9].
  • Pathophysiological relevance: This G-protein-independent signaling underlies TC14012’s ability to inhibit tumor cell extravasation by strengthening endothelial barriers and to reduce metastatic burden in lung cancer models [2] [7].

Properties

Product Name

TC14012

IUPAC Name

(3S,6S,9S,12S,15R,20R,23R,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C90H140N34O19S2

Molecular Weight

2066.4 g/mol

InChI

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

SGDDHDBBOJNZKY-UXNLHULBSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.